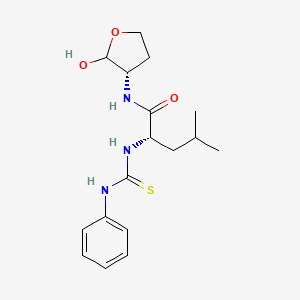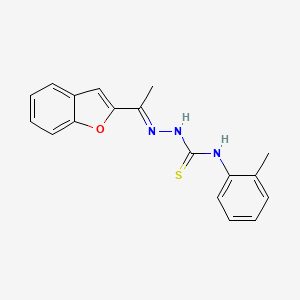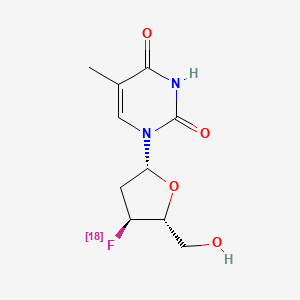![molecular formula C41H68O5 B1243130 [(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate](/img/structure/B1243130.png)
[(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DG(18:3(9Z, 12Z, 15Z)/20:3(8Z, 11Z, 14Z)/0:0)[iso2], also known as DAG(18:3/20:3) or diacylglycerol(18:3/20:3), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(18:3(9Z, 12Z, 15Z)/20:3(8Z, 11Z, 14Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(18:3(9Z, 12Z, 15Z)/20:3(8Z, 11Z, 14Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(18:3(9Z, 12Z, 15Z)/20:3(8Z, 11Z, 14Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(18:3(9Z, 12Z, 15Z)/20:3(8Z, 11Z, 14Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(18:3(9Z, 12Z, 15Z)/20:3(8Z, 11Z, 14Z)/0:0)[iso2] is involved in phosphatidylcholine biosynthesis PC(18:3(9Z, 12Z, 15Z)/20:3(8Z, 11Z, 14Z)) pathway and phosphatidylethanolamine biosynthesis pe(18:3(9Z, 12Z, 15Z)/20:3(8Z, 11Z, 14Z)) pathway. DG(18:3(9Z, 12Z, 15Z)/20:3(8Z, 11Z, 14Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(18:3(9Z, 12Z, 15Z)/20:3(8Z, 11Z, 14Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)) pathway, de novo triacylglycerol biosynthesis TG(18:3(9Z, 12Z, 15Z)/20:3(8Z, 11Z, 14Z)/18:4(6Z, 9Z, 12Z, 15Z)) pathway, de novo triacylglycerol biosynthesis TG(18:3(9Z, 12Z, 15Z)/20:3(8Z, 11Z, 14Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)) pathway, and de novo triacylglycerol biosynthesis TG(18:3(9Z, 12Z, 15Z)/20:3(8Z, 11Z, 14Z)/18:3(9Z, 12Z, 15Z)) pathway.
1-alpha-linolenoyl-2-[(8Z,11Z,14Z)-icosatrienoyl]-sn-glycerol is a 1,2-diacyl-sn-glycerol in which the acyl groups positions 1 and 2 are specified as alpha-linolenoyl and (8Z,11Z,14Z)-icosatrienoyl respectively. It has a role as a human blood serum metabolite. It is a 1,2-diacyl-sn-glycerol and a diacylglycerol 38:6. It derives from an alpha-linolenic acid and an all-cis-icosa-8,11,14-trienoic acid.
Aplicaciones Científicas De Investigación
Molecular Dynamics of Lipid Membranes
Molecular dynamics simulations have been used to study lipid membranes composed of 1,2-di-(9Z,12Z,15Z)-octadecatrienoyl-3-O-β-D-galactosyl-sn-glycerol (MGDG) and other phospholipids. This research focuses on the calculation of NMR dipolar interactions and evaluates dynamical processes and orientational distributions relevant for the averaging of dipolar interactions in such lipid membranes (Kapla, Stevensson, Dahlberg, & Maliniak, 2012).
Spectroscopic Studies of Lipids and Biological Membranes
Spectroscopic studies, specifically using 1H and 13C magic-angle sample-spinning (MAS) nuclear magnetic resonance (NMR), have been conducted on various glycosyldiacylglycerol-water mesophases, including monogalactosyldiacyldiglyceride (MGDG) which primarily contains 1,2-di[(9Z,12Z,15Z)octadec-9,12,15-trienoyl]-3-beta-D-galactopyranosyl-sn-glycerol. These studies aim to probe lipid headgroup, backbone, and acyl chain dynamics (Adebodun, Chung, Montez, Oldfield, & Shan, 1992).
Effect of Acyl Chain Unsaturation on Diacylglycerols
Research on the effects of acyl chain unsaturation on model sn-1,2-diacylglycerols (DGs) reveals that individual DGs can adopt distinct conformations depending on the number and location of cis double bonds in the sn-2 chain. These conformations influence the packing arrangement in simulated DG monolayers. The study provides insights into how variations in sn-2 acyl chain unsaturation among membrane sn-1,2-diacylglycerophospholipids may affect the formation of different domains (Applegate & Glomset, 1991).
13C-NMR Studies of Polyunsaturated Triacylglycerols
13C-NMR spectroscopy has been used to study triacylglycerols containing polyunsaturated fatty acids. This technique helps confirm the position and geometry of unsaturated centers in the acyl chains of these compounds, providing valuable information for understanding the chemical structure and behavior of these molecules (Jie & Lam, 1995).
Propiedades
Fórmula molecular |
C41H68O5 |
|---|---|
Peso molecular |
641 g/mol |
Nombre IUPAC |
[(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate |
InChI |
InChI=1S/C41H68O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h6,8,11-14,17-19,21-22,24,39,42H,3-5,7,9-10,15-16,20,23,25-38H2,1-2H3/b8-6-,13-11-,14-12-,19-17-,21-18-,24-22-/t39-/m0/s1 |
Clave InChI |
YDVDXUYJFQLPEG-CTHJWPIASA-N |
SMILES isomérico |
CCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC |
SMILES canónico |
CCCCCC=CCC=CCC=CCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCC=CCC=CCC=CCC |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-Bis[2-benzimidazolylimino]-3a,6a-bis(2-pyridyl)-1,2,3,3a,4,5,6,6a-octahydroimidazo[4,5-d]imidazole](/img/structure/B1243049.png)
![(2S,3S,4R,5R)-5-[6-[2-(1-cyclopentylindol-3-yl)ethylamino]purin-9-yl]-N-cyclopropyl-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B1243050.png)

![[(S)-3-((S)-2-Mercapto-3-phenyl-propionylamino)-2-oxo-2,3,4,5-tetrahydro-benzo[b]azepin-1-yl]-acetic acid](/img/structure/B1243057.png)

![[6-[6-[(3-Acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,12-dihydrotetracen-1-yl)oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-hydroxy-3,6-dimethylbenzoate](/img/structure/B1243061.png)


![[8-(3,3-Diphenyl-propyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-3-yl]-acetic Acid](/img/structure/B1243065.png)


![(4Z)-4-[(1S,2S,3R,6S)-2-[(3S)-3-cyclohexyl-3-hydroxyprop-1-ynyl]-3-hydroxy-7-bicyclo[4.2.0]octanylidene]butanoic acid](/img/structure/B1243070.png)

